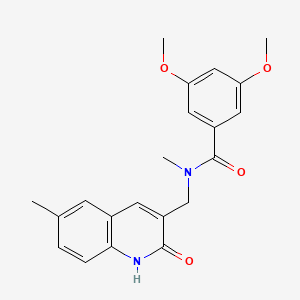
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HQNO is a nitroaromatic compound that has been shown to exhibit antibacterial, antifungal, and antiprotozoal activities.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to inhibit the activity of the bacterial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial cell death.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to induce the expression of bacterial virulence factors, such as biofilm formation and toxin production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to modulate the immune response, leading to increased inflammation and cytokine production.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has a number of advantages for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide also has some limitations for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a toxic compound that can be harmful to both humans and the environment, and appropriate safety precautions must be taken when handling N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Future Directions
There are a number of future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One area of research is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. Another area of research is the investigation of the role of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in bacterial virulence and pathogenesis. Additionally, there is interest in the use of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide as a tool for studying bacterial respiration and metabolism. Finally, there is potential for the development of new antiprotozoal agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multistep process starting from 2-hydroxyquinoline. The synthesis involves the nitration of 2-hydroxyquinoline to form 2-nitroquinoline, which is then reacted with m-toluidine to form N-(m-tolyl)-2-nitroquinoline. The final step involves the reaction of N-(m-tolyl)-2-nitroquinoline with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its unique properties. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to exhibit antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for causing malaria.
properties
IUPAC Name |
N-(3-methylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-4-9-20(12-16)26(24(29)18-8-5-10-21(14-18)27(30)31)15-19-13-17-7-2-3-11-22(17)25-23(19)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPIPULVWMDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


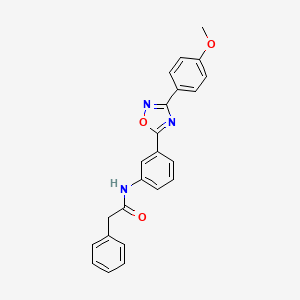
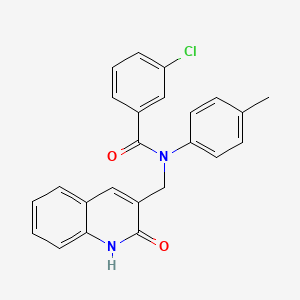
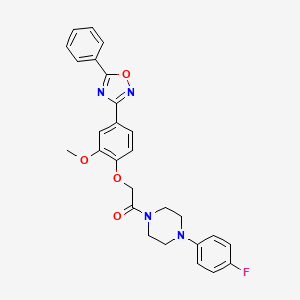
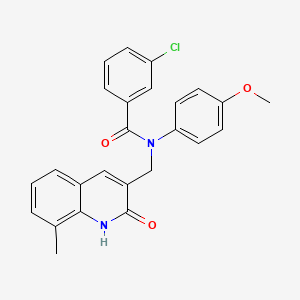
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)



